Comprehensive Technical Guide: Physical, Chemical, and Synthetic Profiling of Methyl 1-ethyl-4-nitro-1H-pyrazole-3-carboxylate
Comprehensive Technical Guide: Physical, Chemical, and Synthetic Profiling of Methyl 1-ethyl-4-nitro-1H-pyrazole-3-carboxylate
Executive Summary
In modern medicinal chemistry, highly functionalized pyrazoles serve as privileged scaffolds for the development of targeted therapeutics. Methyl 1-ethyl-4-nitro-1H-pyrazole-3-carboxylate (CAS: 923283-30-1) is a critical intermediate utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including kinase and protease inhibitors. This whitepaper provides an in-depth analysis of its physicochemical properties, details self-validating synthetic protocols, and maps its integration into drug discovery pipelines.
Physicochemical Profiling & Structural Insights
The utility of methyl 1-ethyl-4-nitro-1H-pyrazole-3-carboxylate stems from its orthogonal functional groups. The electron-withdrawing nitro group at C4 significantly lowers the electron density of the pyrazole ring, making it resistant to oxidative degradation while priming it for downstream reduction to an amine. The methyl ester at C3 provides a handle for amide coupling, and the N1-ethyl group locks the tautomeric state of the pyrazole, ensuring predictable structure-activity relationships (SAR) during biological screening.
Table 1: Physicochemical & Structural Data
| Parameter | Specification |
| Chemical Name | Methyl 1-ethyl-4-nitro-1H-pyrazole-3-carboxylate |
| CAS Number | 923283-30-1 |
| Molecular Formula | C7H9N3O4 |
| Molecular Weight | 199.17 g/mol |
| InChI Key | HCXMLRVXGCCXIP-UHFFFAOYSA-N |
| InChI Code | 1S/C7H9N3O4/c1-3-9-4-5(10(12)13)6(8-9)7(11)14-2/h4H,3H2,1-2H3 |
| Physical Form | Solid (Off-white to pale yellow) |
| Purity Standard | ≥97% (Typical commercial grade) |
Table 2: Safety & Handling Parameters
| Parameter | Specification |
| Storage Conditions | Sealed in dry, Room Temperature or 2-8°C |
| GHS Hazard Classification | Skin and Eye Irritant |
| Precautionary Statements | P264, P280, P302+P352, P305+P351+P338, P332+P313, P362+P364 |
Mechanistic Synthetic Workflows
The synthesis of methyl 1-ethyl-4-nitro-1H-pyrazole-3-carboxylate is typically achieved via a robust, two-step sequence starting from commercially available 4-nitro-1H-pyrazole-3-carboxylic acid. As an Application Scientist, it is crucial to understand not just the how, but the why behind each operational parameter.
Step 1: Fischer Esterification
The synthesis of the precursor, methyl 4-nitro-1H-pyrazole-3-carboxylate, is achieved via an acid-catalyzed esterification. According to 2[2], thionyl chloride (SOCl₂) is utilized to generate anhydrous HCl in situ.
Protocol:
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Initiation: Charge a reactor with 4-nitro-1H-pyrazole-3-carboxylic acid (1.0 equiv) and methanol (8.0 v/v).
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Activation: Cool the suspension to 0–5 °C under nitrogen. Add SOCl₂ (1.1 equiv) dropwise over 60 minutes.
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Propagation: Warm the mixture to 15–25 °C and stir for 16–24 hours.
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Validation & Isolation: Confirm completion via ¹H NMR (d6-DMSO) or LC-MS. Concentrate under reduced pressure at 40 °C.
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Self-Validating Step: Co-evaporate the residue with toluene (3x 2.0 v/v) to quantitatively strip residual HCl and unreacted SOCl₂. This ensures the intermediate is perfectly pH-neutral for the subsequent base-sensitive alkylation.
Step 2: Regioselective N-Alkylation
The regioselective N-alkylation of the pyrazole core is a critical transformation. As detailed in 3[3], the use of sodium hydride (NaH) in tetrahydrofuran (THF) facilitates the irreversible deprotonation of the pyrazole NH.
Protocol:
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Deprotonation: Suspend methyl 4-nitro-1H-pyrazole-3-carboxylate (1.0 equiv) in anhydrous THF at 0 °C. Slowly add a 60% dispersion of NaH in mineral oil (1.2 equiv).
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Alkylation: After 1 hour of stirring to ensure complete formation of the pyrazolide anion, add iodoethane (1.2 equiv) dropwise.
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Maturation: Allow the reaction to warm to room temperature.
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Workup: Quench carefully with saturated aqueous NH₄Cl. Extract with ethyl acetate, dry over anhydrous Na₂SO₄, and concentrate.
Mechanistic Causality: NaH is chosen over weaker bases (like K₂CO₃) to ensure rapid, quantitative deprotonation at 0 °C, preventing thermal degradation. The regioselectivity heavily favors N1 over N2 due to the significant steric hindrance and electronic repulsion exerted by the adjacent methyl ester at the C3 position.
Figure 1: Synthetic workflow of methyl 1-ethyl-4-nitro-1H-pyrazole-3-carboxylate.
Therapeutic Applications & Pathway Integration
Once synthesized, the nitro group of the pyrazole scaffold is typically reduced to an amine (via Pd/C and H₂), and the ester is hydrolyzed to a carboxylic acid. This yields an aminopyrazole core that is highly sought after in drug discovery:
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Kinase Inhibitors (GSK3 & BTK): Aminopyrazoles derived from this scaffold act as potent hinge-binders in the ATP-binding pocket of kinases. They have been successfully utilized in the design of4[4] for treating Human African Trypanosomiasis, as well as5[5] for B-cell malignancies.
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Protease Inhibitors: The scaffold is a key building block in3[3], which regulate tumor suppressor proteins like p53.
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Immunotherapy: Similar alkylated pyrazoles are employed as 6[6] to modulate the tumor microenvironment in colorectal cancer.
Figure 2: BTK signaling pathway and targeted inhibition by pyrazole derivatives.
References
- Methyl 1-ethyl-4-nitro-1H-pyrazole-3-carboxylate - Sigma-Aldrich Source: sigmaaldrich.com
- 1H-Pyrazole-3-carboxylic acid, 4-nitro-, methyl ester synthesis - ChemicalBook Source: chemicalbook.com
- PIPERIDINE DERIVATIVES AS INHIBITORS OF UBIQUITIN SPECIFIC PROTEASE 7 - EP 3529241 B1 Source: googleapis.com
- The Design and Synthesis of Potent and Selective Inhibitors of Trypanosoma brucei Glycogen Synthase Kinase 3 | Journal of Medicinal Chemistry Source: acs.org
- Design, Synthesis and Biological Evaluation of Pyrazolopyrimidine Derivatives as Aryl Hydrocarbon Receptor Antagonists - PMC Source: nih.gov
- US20220213092A1 - Bicyclic pyrazole bruton's tyrosine kinase inhibitors - Google P
Sources
- 1. Methyl 1-ethyl-4-nitro-1H-pyrazole-3-carboxylate | 923283-30-1 [sigmaaldrich.com]
- 2. 1H-Pyrazole-3-carboxylic acid, 4-nitro-, methyl ester synthesis - chemicalbook [chemicalbook.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. US20220213092A1 - Bicyclic pyrazole bruton's tyrosine kinase inhibitors - Google Patents [patents.google.com]
- 6. Design, Synthesis and Biological Evaluation of Pyrazolopyrimidine Derivatives as Aryl Hydrocarbon Receptor Antagonists for Colorectal Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
